1-Chlorotriacontane

説明

Contextualization within Long-Chain Chloroalkane Chemistry

Long-chain chloroalkanes are a subset of halogenated hydrocarbons, or haloalkanes, which are alkanes containing one or more halogen substituents. chemicals.co.ukwikipedia.org The properties of these compounds are influenced by the length of the carbon chain and the number and position of the chlorine atoms. chemicals.co.uk 1-Chlorotriacontane, with its 30-carbon backbone, is considered a very long-chain chloroalkane. researchgate.net The presence of the chlorine atom introduces a polar carbon-chlorine bond, making the molecule more reactive than its parent alkane, triacontane (B166396). cymitquimica.comrroij.com This increased reactivity is a key feature of haloalkanes and is central to their utility in chemical synthesis. wikipedia.org

The physical properties of this compound, such as its relatively high melting and boiling points, are a direct consequence of its long carbon chain, which leads to stronger intermolecular van der Waals forces. cymitquimica.comchemicals.co.uk Like other haloalkanes, it is generally insoluble in water but soluble in organic solvents. cymitquimica.com

Significance of Long-Chain Primary Haloalkanes in Organic Synthesis and Environmental Science

Primary haloalkanes, where the halogen is attached to a carbon atom bonded to only one other alkyl group, are valuable reagents in organic synthesis. chemicals.co.uk They serve as precursors for the formation of a wide variety of other compounds through nucleophilic substitution and elimination reactions. rroij.com For instance, they can be used to introduce long alkyl chains into other molecules, a process known as alkylation, which is important in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals. chemicals.co.uknih.gov

From an environmental perspective, long-chain chloroalkanes are of interest due to their persistence and potential for bioaccumulation. rroij.com While many shorter-chain haloalkanes have been identified as pollutants, the environmental impact of very long-chain compounds like this compound is an area of ongoing research. rroij.com Notably, long-chain 1-chloro-n-alkanes have been identified in the leaf waxes of certain halophytic plants, suggesting a natural origin for some of these compounds. researchgate.net

Overview of Current Research Landscape on this compound

Current research on this compound appears to be focused on a few key areas. It is used as a standard in environmental studies to identify and quantify the presence of long-chain chloroalkanes in various environmental samples. researchgate.net For example, its presence has been investigated in lake and ocean sediments and in the leaf waxes of plants. researchgate.net

In the realm of materials science, the self-assembly of long-chain alkanols on surfaces has been studied, and while not directly about this compound, this research on related long-chain compounds provides insights into the behavior of such molecules. chemsrc.com Furthermore, the synthesis of this compound and other long-chain chloroalkanes continues to be an area of interest, with methods being developed to achieve high conversion rates from their corresponding alcohols. dtic.milchemicalbook.comchemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C30H61Cl |

| Molecular Weight | 457.26 g/mol chemicalbook.comchemblink.com |

| Appearance | White to almost white powder or crystal chemicalbook.comchemsrc.com |

| Melting Point | 64.0 to 67.0 °C chemicalbook.com |

| Boiling Point | 538.11°C (rough estimate) chemicalbook.com |

| Density | 0.8835 g/cm³ (rough estimate) chemicalbook.com |

| Solubility | Soluble in Toluene chemicalbook.com |

| CAS Number | 62016-82-4 chemicalbook.comchemblink.com |

特性

IUPAC Name |

1-chlorotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPRLRIWTSAZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

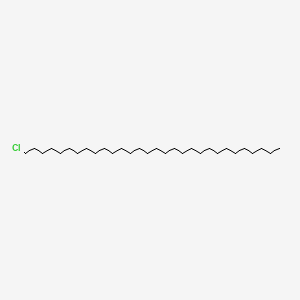

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575729 | |

| Record name | 1-Chlorotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62016-82-4 | |

| Record name | 1-Chlorotriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62016-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 1 Chlorotriacontane

Elimination Reactions (E1 and E2) of Long-Chain Chloroalkanes: Regioselectivity and Competing Pathways

In addition to substitution, long-chain chloroalkanes can also undergo elimination reactions, where a molecule of hydrogen chloride is removed to form an alkene. These reactions can proceed through two main mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). lumenlearning.com

For primary chloroalkanes like 1-chlorotriacontane, the E2 mechanism is the more relevant elimination pathway. libretexts.orgpressbooks.pub The E1 mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for primary substrates due to the instability of primary carbocations. libretexts.orgpressbooks.pub

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine, while simultaneously the C-Cl bond breaks and a double bond is formed. iitk.ac.in

A key aspect of elimination reactions is regioselectivity, which refers to the preferential formation of one constitutional isomer over another. lumenlearning.commsu.edu According to Zaitsev's rule, when more than one alkene product can be formed, the more substituted (and therefore more stable) alkene is typically the major product. iitk.ac.inmsu.edu However, for this compound, there is only one type of beta-hydrogen, so only one alkene product, 1-triacontene, can be formed.

Substitution and elimination reactions are often in competition. researchgate.net For primary substrates like this compound, the SN2 reaction is generally favored over the E2 reaction, especially with good nucleophiles that are not sterically hindered. libretexts.orgreddit.com However, the use of a strong, sterically hindered (bulky) base, such as potassium tert-butoxide, can favor the E2 pathway. masterorganicchemistry.comyoutube.com The bulky base has difficulty accessing the electrophilic carbon for an SN2 attack but can more easily abstract a proton from the less hindered beta-carbon, promoting elimination. masterorganicchemistry.com

Table 2: Competition Between SN2 and E2 for Primary Chloroalkanes

| Reagent | Major Pathway | Product |

| Strong, non-bulky nucleophile (e.g., NaOH) | SN2 | Alcohol |

| Strong, bulky base (e.g., KOtBu) | E2 | Alkene |

Dechlorination Pathways and Mechanisms

Dechlorination refers to any chemical reaction that results in the cleavage of a carbon-chlorine bond. wikipedia.org This process is important in the context of remediation of organochlorine compounds and can also be used in organic synthesis. wikipedia.org

One common method for the dechlorination of organochlorine compounds is reductive dechlorination . wikipedia.orgtaylorandfrancis.com This process involves the replacement of a chlorine atom with a hydrogen atom through the action of a reducing agent. taylorandfrancis.com Various chemical methods have been developed for reductive dechlorination. For instance, zero-valent metals, such as iron or zinc, can be used as reductants. wikipedia.orgresearchgate.net Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst (like palladium or platinum), is another effective method. google.com

Other dechlorination pathways include:

Hydrolytic dechlorination : Under certain conditions, such as in subcritical water, the chlorine atom can be replaced by a hydroxyl group. mdpi.com

Photochemical dechlorination : This involves the use of ultraviolet light to break the C-Cl bond.

The specific mechanism of dechlorination depends on the chosen method. For example, in catalytic hydrogenation, the organochlorine compound is adsorbed onto the surface of the catalyst, where the C-Cl bond is cleaved, and hydrogen atoms are added. In reductive dechlorination using zero-valent metals, the metal acts as an electron donor to facilitate the cleavage of the C-Cl bond. researchgate.net

Catalytic Hydrodechlorination with Transition Metal Complexes (e.g., Rh(I))

The catalytic hydrodechlorination of chloroalkanes using transition metal complexes is a significant area of research for detoxification and chemical synthesis. Rhodium(I) complexes, particularly those with pincer-type ligands, have been studied for their efficiency in activating and cleaving the C(sp³)–Cl bond. rsc.org

While specific studies on this compound are not abundant, the mechanism can be understood from computational studies on model chloroalkanes, such as monochloropropane, with Rh(I) complexes. rsc.org The catalytic cycle for hydrodechlorination with a Rh(I)-POP pincer complex and a hydrogen source like sodium formate (B1220265) (NaHCO₂) involves several key steps:

Initial State: The Rh(I) catalyst is in its resting state.

C-Cl Bond Activation: The process begins with the insertion of the rhodium metal center into the carbon-chlorine bond of the this compound molecule.

Intermediate Formation: This insertion leads to the formation of an alkyl-rhodium(III)-chloride intermediate.

Hydrogenolysis: A hydrogen carrier, such as sodium formate or sodium hydride, then interacts with this intermediate. In the case of sodium formate, it binds to the rhodium center, followed by the elimination of carbon dioxide and sodium chloride. rsc.org

Reductive Elimination: The final step is the reductive elimination of the alkane (triacontane) and the regeneration of the active Rh(I) catalyst, which can then enter another catalytic cycle.

The turnover frequency (TOF) of this reaction is influenced by the nature of the hydrogen carrier. Studies on similar chloroalkanes have shown that sodium hydride (NaH) can lead to a significantly higher TOF compared to sodium formate (NaHCO₂), suggesting it may be a more effective reagent for this transformation. rsc.org

Table 1: Proposed Steps in the Catalytic Hydrodechlorination of this compound with a Rh(I) Complex

| Step | Description | Intermediate/Product |

| 1 | Catalyst Activation | Active Rh(I) Complex |

| 2 | Oxidative Addition | Triacontyl-Rh(III)-Chloride Complex |

| 3 | Ligand Exchange/Reaction | Reaction with Hydrogen Source (e.g., NaH) |

| 4 | Reductive Elimination | Triacontane (B166396), NaCl |

| 5 | Catalyst Regeneration | Regenerated Rh(I) Complex |

Reductive Dechlorination Mechanisms in Environmental Contexts

In anaerobic subsurface environments, chlorinated hydrocarbons can undergo reductive dechlorination through microbial or abiotic processes. mdpi.comfrtr.gov These reactions are crucial for the natural attenuation and bioremediation of sites contaminated with organochlorine compounds. regenesis.comclu-in.org The primary mechanisms include hydrogenolysis, dichloroelimination, and dehydrochlorination. mdpi.com For a monochlorinated alkane like this compound, hydrogenolysis is the most relevant pathway.

C₃₀H₆₁Cl + 2e⁻ + H⁺ → C₃₀H₆₂ + Cl⁻

This process requires an electron donor, typically hydrogen (H₂) or simple organic compounds, and is facilitated by microbial enzymes under anaerobic conditions. frtr.gov Abiotic hydrogenolysis can also occur, mediated by minerals like magnetite, which can shuttle electrons and enhance the dechlorination process. mdpi.com

Dehydrochlorination: This reaction involves the elimination of a hydrogen and a chlorine atom from adjacent carbons to form an alkene. While possible for shorter-chain chloroalkanes, this pathway is less favored for this compound under typical environmental conditions due to the stability of the long alkyl chain.

Table 2: Environmental Reductive Dechlorination Pathways

| Mechanism | Description | Relevance to this compound |

| Hydrogenolysis | Replacement of a chlorine atom with a hydrogen atom. | Highly relevant; the primary pathway for monochlorinated alkanes in reducing environments. |

| Dichloroelimination | Simultaneous removal of two chlorine atoms from adjacent carbons. | Not applicable as it requires at least two chlorine atoms. |

| Dehydrochlorination | Elimination of HCl to form an alkene. | Possible, but generally less favorable than hydrogenolysis for long-chain primary chloroalkanes. |

Comparative Reactivity Studies of Long-Chain Haloalkanes

The reactivity of haloalkanes is fundamentally determined by the nature of the halogen atom and the structure of the alkyl group. chemguide.co.uk For substitution and elimination reactions, the strength of the carbon-halogen (C-X) bond is a critical factor. savemyexams.com

The reactivity trend among haloalkanes follows the order of bond strength: C-F > C-Cl > C-Br > C-I. The C-F bond is the strongest and thus fluoroalkanes are the least reactive, while the C-I bond is the weakest, making iodoalkanes the most reactive. chemguide.co.uksavemyexams.com Consequently, this compound is more reactive than 1-fluorotriacontane but less reactive than 1-bromotriacontane (B3266236) and 1-iodotriacontane (B13344184) in reactions involving the cleavage of the C-X bond, such as nucleophilic substitution.

The length of the alkyl chain also influences reactivity, although to a lesser extent than the halogen type. For primary haloalkanes like this compound, the long alkyl chain can have steric effects, but the primary determinant of reactivity at the functional group remains the C-Cl bond. In comparison to shorter-chain primary chloroalkanes (e.g., 1-chloropropane), this compound would be expected to have similar electronic properties at the C-Cl bond but may exhibit different physical properties (e.g., solubility, volatility) that can affect reaction kinetics in certain systems.

Table 3: Comparison of Carbon-Halogen Bond Properties and Reactivity

| Haloalkane Type | C-X Bond | Average Bond Enthalpy (kJ/mol) | Relative Reactivity |

| Fluoroalkane | C-F | 485 | Lowest |

| Chloroalkane | C-Cl | 346 | Intermediate |

| Bromoalkane | C-Br | 290 | High |

| Iodoalkane | C-I | 228 | Highest |

Data sourced from general chemistry principles for haloalkanes. savemyexams.com

The order of reactivity is also evident in reactions with aqueous silver nitrate, where iodoalkanes react the fastest to form a silver iodide precipitate, and chloroalkanes react more slowly. savemyexams.com This demonstrates the greater lability of the C-I bond compared to the C-Cl bond.

Advanced Spectroscopic Characterization of 1 Chlorotriacontane

Mass Spectrometry Techniques for Structural Elucidation (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgshimadzu.com In the analysis of 1-Chlorotriacontane, the GC component separates the compound from any impurities, after which the pure compound enters the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes the molecule to lose an electron and form a positively charged molecular ion (M⁺). savemyexams.comneu.edu.tr The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. chemguide.co.uk This is due to the natural isotopic abundance of chlorine, which exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%). For a molecule with one chlorine atom like this compound, this results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (for the ³⁵Cl vs. ³⁷Cl containing ions). chemguide.co.uk

The high energy of electron impact ionization also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. For a long-chain alkane like this compound, fragmentation typically involves the cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Significance |

| 452/454 | [C₃₀H₆₁Cl]⁺ | Molecular ion peak (M⁺/M+2), confirming molecular weight and presence of one chlorine atom. |

| 423 | [C₃₀H₆₁]⁺ (loss of Cl) | Loss of the chlorine atom. |

| 409 | [C₂₉H₅₉]⁺ (loss of CH₂Cl) | Fragmentation near the chloro-substituted end. |

| 29, 43, 57... | [CₙH₂ₙ₊₁]⁺ | Characteristic alkyl fragments from the long hydrocarbon chain. libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information about the different chemical environments of protons in a molecule. In this compound, there are several distinct proton environments. The protons on the carbon directly bonded to the chlorine atom (α-protons) are the most deshielded due to the electronegativity of chlorine and will thus appear at the highest chemical shift. The protons on the adjacent carbon (β-protons) will be slightly less shifted, and protons further down the alkyl chain will be progressively less affected, eventually becoming indistinguishable in a large, broad signal characteristic of a long methylene (B1212753) (-(CH₂)ₙ-) chain. The terminal methyl (CH₃) group protons will have a characteristic chemical shift at the upfield (lowest ppm) end of the spectrum. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cl-CH₂ -R | ~ 3.53 | Triplet (t) | 2H |

| Cl-CH₂-CH₂ -R | ~ 1.78 | Multiplet (m) | 2H |

| -(CH₂ )₂₇- | ~ 1.25 | Broad singlet (br s) | 54H |

| R-CH₃ | ~ 0.88 | Triplet (t) | 3H |

| Note: Predicted values are based on data for analogous long-chain chloroalkanes like 1-chlorodecane (B1663957) and 1-chlorooctane. chemicalbook.comchemicalbook.com |

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal. libretexts.org Similar to ¹H NMR, the carbon atom bonded to the chlorine atom (C1) will be the most deshielded and appear at the highest chemical shift. The chemical shifts of the other carbons will decrease as their distance from the electron-withdrawing chlorine atom increases, until they merge into a single, intense peak representing the bulk of the methylene carbons in the long chain. The terminal methyl carbon (C30) will appear at the most upfield position. oregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C1 (Cl-C H₂) | ~ 45.1 |

| C2 | ~ 32.7 |

| C3 | ~ 28.9 |

| C4-C27 (bulk -CH₂-) | ~ 29.7 |

| C28 | ~ 32.0 |

| C29 | ~ 22.8 |

| C30 (-C H₃) | ~ 14.2 |

| Note: Predicted values are based on standard additive models and data for similar long-chain alkanes and chloroalkanes. oregonstate.edupitt.edu |

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. upi.eduresearchgate.net For this compound, the spectrum is expected to be dominated by absorptions characteristic of a long-chain alkane. libretexts.org These include strong C-H stretching vibrations just below 3000 cm⁻¹, as well as C-H bending (scissoring and rocking) vibrations. The C-Cl stretch is also a key diagnostic peak, though it is typically weaker.

Raman spectroscopy is a complementary technique to FTIR. surfacesciencewestern.com It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. surfacesciencewestern.compulsus.com In this compound, the C-C stretching vibrations of the long alkyl backbone will give rise to strong signals in the Raman spectrum. The symmetric C-H stretching modes are also prominent. nepjol.info The C-Cl stretch is also observable in Raman spectra.

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Asymmetric CH₃ Stretch | ~ 2962 | FTIR & Raman |

| Asymmetric CH₂ Stretch | ~ 2920 | FTIR & Raman |

| Symmetric CH₃ and CH₂ Stretch | ~ 2850 | FTIR & Raman |

| CH₂ Scissoring | ~ 1470-1450 | FTIR |

| CH₃ Bending | ~ 1375 | FTIR |

| CH₂ Rocking (long chain) | ~ 720-730 | FTIR |

| C-Cl Stretch | ~ 650-750 | FTIR & Raman |

| Note: Wavenumbers are typical for long-chain alkanes and chloroalkanes. libretexts.orgresearchgate.net |

Hyphenated Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound, a long-chain alkyl halide, necessitates the use of powerful analytical techniques that couple separation methods with sensitive detection systems. Hyphenated techniques, which combine two or more analytical methods, are indispensable for isolating and identifying such a large, non-volatile molecule within complex mixtures and for elucidating its precise chemical structure. These techniques offer enhanced resolution, sensitivity, and specificity compared to individual analytical methods. libretexts.org For a molecule like this compound, the most relevant hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Infrared Spectroscopy (GC-IR).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. spectrabase.com While this compound has a high boiling point, it can be analyzed by GC-MS, typically using a high-temperature capillary column and appropriate temperature programming. brunel.ac.ukcapes.gov.br The gas chromatograph separates the compound from the sample matrix based on its boiling point and interaction with the stationary phase, after which the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. nih.gov

Research Findings:

The analysis of long-chain n-alkanes and their halogenated derivatives by GC-MS reveals predictable elution and fragmentation patterns. The retention time of this compound is expected to be slightly longer than that of its parent alkane, n-triacontane, on a non-polar column like a DB-5MS due to the increased molecular weight and polarity imparted by the chlorine atom. capes.gov.brcapes.gov.br

The mass spectrum of this compound under electron ionization (EI) is predicted to exhibit several characteristic features. The molecular ion peak ([M]⁺) would be observed, albeit potentially with low intensity, which is typical for long-chain alkanes. ic.ac.ukwhitman.edu A crucial diagnostic feature is the presence of the [M+2]⁺ isotope peak, which arises from the natural abundance of the ³⁷Cl isotope. The intensity ratio of the [M]⁺ to [M+2]⁺ peak is approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. capes.gov.brwhitman.edu

Fragmentation of the long alkyl chain will produce a series of characteristic cluster ions separated by 14 atomic mass units (amu), corresponding to the loss of successive -CH₂- groups. libretexts.orgjove.comntu.edu.sg The most abundant peaks in the spectrum of long-chain alkanes are typically in the C₄ to C₆ range (m/z 57, 71, 85). whitman.edu For this compound, additional fragmentation pathways involving the chlorine atom are expected. A common fragmentation for alkyl chlorides is the loss of a hydrogen chloride (HCl) molecule, leading to a peak at [M-36]⁺. researchgate.net Another significant fragmentation is the cleavage of the C-Cl bond, resulting in the triacontyl carbocation at [M-35]⁺. Alpha-cleavage next to the chlorine atom can also occur. capes.gov.brwhitman.edu

A study on the mass spectral fragmentation of 1-chloroalkanes from C₆ to C₁₈ showed that the base peak is often at m/z 91/93, corresponding to a stable five-membered chloronium ion, though its relative intensity decreases with increasing chain length. researchgate.netresearchgate.net

Interactive Data Table: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation | Rationale/Reference |

| Molecular Formula | C₃₀H₆₁Cl | |

| Molecular Weight | 457.2 g/mol (for ³⁵Cl), 459.2 g/mol (for ³⁷Cl) | Based on atomic weights. |

| Retention Time | Slightly greater than n-triacontane | Increased molecular weight and polarity. capes.gov.brcapes.gov.br |

| Molecular Ion ([M]⁺) | m/z 456 and 458 | Presence of ³⁵Cl and ³⁷Cl isotopes. capes.gov.brwhitman.edu |

| Isotope Ratio ([M]⁺:[M+2]⁺) | ~3:1 | Natural abundance of chlorine isotopes. capes.gov.brwhitman.edu |

| Key Fragmentation Ions (m/z) | [M-35]⁺ (loss of •Cl), [M-36]⁺ (loss of HCl), clusters of CₙH₂ₙ₊₁ ions (e.g., 57, 71, 85) | Characteristic fragmentation of long-chain alkyl chlorides. whitman.edujove.comresearchgate.net |

| Base Peak | Likely a smaller CₙH₂ₙ₊₁ fragment (e.g., m/z 57 or 71) or a chlorine-containing fragment | Common for long-chain alkanes and alkyl halides. whitman.eduresearchgate.net |

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation capabilities of GC with the functional group identification power of Fourier Transform Infrared (FTIR) spectroscopy. chiron.no As components elute from the GC column, they pass through a light pipe where their infrared spectrum is continuously recorded. This provides real-time information about the functional groups present in each separated compound. chiron.no

Research Findings:

The primary absorptions would include:

C-H stretching vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups, appearing as strong, sharp bands in the 2850-3000 cm⁻¹ region. jove.comnist.gov

C-H bending (scissoring) vibrations for the methylene groups, typically found around 1450-1470 cm⁻¹. ic.ac.uknist.gov

A C-H rocking vibration characteristic of long straight alkyl chains (four or more -CH₂- groups), which appears as a distinct band around 720-725 cm⁻¹. nist.govfoodb.ca

The C-Cl stretching vibration , which is the key diagnostic peak for identifying this compound. For primary chloroalkanes, this absorption is typically found in the 650-750 cm⁻¹ range. jove.com This band is expected to be of medium to strong intensity.

GC-IR is particularly useful for distinguishing between isomers, which might have very similar mass spectra but different IR spectra due to the different positions of the functional groups. chiron.no

Interactive Data Table: Predicted GC-IR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Significance |

| C-H Stretch (sp³) | 2850-3000 | Strong | Confirms the presence of the long alkyl chain. jove.comnist.gov |

| C-H Bend (Scissoring) | 1450-1470 | Medium | Characteristic of -CH₂- groups. ic.ac.uknist.gov |

| C-H Rock (Long Chain) | 720-725 | Medium | Indicates a straight chain of at least four carbons. nist.govfoodb.ca |

| C-Cl Stretch | 650-750 | Medium-Strong | Confirms the presence of the chloro- functional group. jove.com |

Computational Studies and Theoretical Modeling of 1 Chlorotriacontane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to model the electronic distribution within a molecule, which fundamentally governs its stability, structure, and chemical reactivity. scirp.orgarxiv.orgaspbs.com These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system, from which numerous properties can be derived. unipd.it For a large molecule like 1-chlorotriacontane, these calculations can reveal details about bond strengths, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting how the molecule will interact with other chemical species. scirp.orgmdpi.com

Density Functional Theory (DFT) has become a primary computational tool for elucidating the mechanisms of chemical reactions involving haloalkanes. ijrpr.comnih.govnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for systems as large as this compound.

In the context of this compound, DFT can be used to:

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface for reactions such as nucleophilic substitution or elimination. nih.gov

Identify Intermediates: The method can identify and characterize the structure and stability of transient intermediates that may form during a reaction. ijrpr.com

Determine Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict reaction rates. researchgate.net This allows for a comparison of competing reaction pathways, such as the selectivity of a cross-coupling reaction over a β-hydrogen elimination side-reaction. nih.govnih.gov

For example, DFT studies on iron-catalyzed cross-coupling reactions of haloalkanes have successfully identified the operative Fe(I)/Fe(II)/Fe(III) catalytic cycle, clarifying how the carbon-halogen bond is activated and how the new carbon-carbon bond is formed. nih.govnih.govacs.org This same methodology could be applied to predict the reactivity of the C-Cl bond in this compound under various catalytic conditions.

Table 1: Key Steps in DFT-Based Reaction Mechanism Elucidation

| Step | Description | Insights Gained for this compound |

| 1. Geometry Optimization | Calculation of the lowest-energy structure for reactants, products, and all intermediates. | Provides accurate bond lengths and angles for the stable forms of the molecule. |

| 2. Transition State Search | Locating the saddle point on the potential energy surface that connects reactants to products. | Determines the structure and energy of the highest-energy point during a reaction, which controls the reaction rate. |

| 3. Frequency Calculation | Calculation of vibrational frequencies to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). | Confirms the nature of stationary points and provides zero-point vibrational energies for more accurate energy calculations. |

| 4. Energy Profile Construction | Plotting the relative energies of all species along the reaction coordinate. | Visualizes the entire reaction pathway, including activation barriers and the energies of intermediates, to determine the most likely mechanism. |

While direct quantum chemical calculations for very large molecules can be demanding, alternative computational models are highly effective for predicting their thermochemical properties. For long-chain alkanes and their derivatives, models based on linear regression (LR) and group contribution methods are widely used. nih.govmdpi.com These models are typically trained using highly accurate experimental or statistical mechanics data for smaller alkanes (e.g., C1 to C10) and then used to extrapolate properties for larger molecules like triacontane (B166396) (C30). nih.govtudelft.nlacs.org

These methods use molecular structure to predict key thermochemical data with a high degree of accuracy, often exceeding the "chemical accuracy" of 1 kcal/mol. nih.govtudelft.nl Second-order group contribution methods, which account for the interactions between neighboring atomic groups, have shown excellent performance in predicting these properties. mdpi.com

Table 2: Predictable Thermochemical Properties via Computational Models

| Property | Symbol | Description | Relevance to this compound |

| Enthalpy of Formation | ΔfH⁰ | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Fundamental to calculating the heat released or absorbed during a chemical reaction (reaction enthalpy). |

| Gibbs Free Energy of Formation | ΔfG⁰ | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements. | Determines the spontaneity of a reaction and the position of chemical equilibrium. |

| Standard Entropy | S⁰ | A measure of the randomness or disorder of the molecule. | Contributes to the Gibbs free energy and is essential for understanding temperature-dependent process efficiency. mdpi.com |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of the substance by a given amount. | Important for chemical process design and heat transfer calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. galaxyproject.orgvolkamerlab.org By solving Newton's equations of motion for a system of interacting particles, MD provides a virtual "movie" of molecular behavior, offering deep insights into conformational flexibility and non-covalent interactions that are difficult to observe experimentally. biorxiv.org

For a long, flexible molecule like this compound, the 30-carbon chain can adopt a vast number of different spatial arrangements, or conformations. MD simulations are ideal for exploring this conformational landscape. The simulation would track the twisting and folding of the alkyl chain, allowing researchers to identify the most probable and lowest-energy conformations. galaxyproject.orgresearchgate.net

Furthermore, MD simulations explicitly model intermolecular forces, which dictate the physical properties and phase behavior of a substance. studypug.comlibretexts.org For this compound, these forces include:

Van der Waals Forces (London Dispersion): These are the dominant intermolecular forces for this compound. chemguide.co.ukutexas.edu They arise from temporary fluctuations in electron density and increase significantly with the size and surface area of the molecule, explaining the high melting and boiling points of long-chain alkanes. chemguide.co.ukmasterorganicchemistry.com

Dipole-Dipole Interactions: The electronegativity difference between the carbon and chlorine atoms creates a permanent dipole in the C-Cl bond, leading to electrostatic attraction between molecules. studypug.com While present, this force is considerably weaker than the cumulative dispersion forces along the long C30 chain.

MD simulations can model how these forces influence the packing of this compound molecules in a condensed phase or how the molecule interacts with solvents or surfaces.

Table 3: Application of Molecular Dynamics to this compound

| Analysis Type | Objective | Information Obtained |

| Conformational Analysis | To explore the range of possible 3D structures the molecule can adopt. | Identification of stable conformers, analysis of structural flexibility (e.g., root-mean-square deviation, RMSD), and understanding folding dynamics. volkamerlab.org |

| Intermolecular Interactions | To study how molecules of this compound interact with each other and with their environment (e.g., solvent). | Calculation of interaction energies, simulation of solvation, and prediction of bulk properties like density and heat of vaporization. |

| System Dynamics | To observe the time-evolution of the molecular system. | Visualization of molecular motion, diffusion rates, and the mechanism of phase transitions. |

In Silico Approaches to Environmental Fate and Persistence

In silico (computer-based) methods are indispensable for assessing the environmental fate of chemicals, providing rapid and cost-effective predictions of properties that determine a chemical's distribution, persistence, and toxicity. researchgate.netrsc.orgnih.gov These models are particularly valuable under regulatory frameworks like REACH, which encourage non-testing methods to reduce animal testing and costs. nih.goveuropa.eu

Quantitative Structure-Activity Relationships (QSARs) are mathematical models that correlate a chemical's structural features or physicochemical properties (known as descriptors) with its biological or environmental activity. researchgate.nettandfonline.com

Biodegradation: The persistence of a chemical in the environment is largely determined by its susceptibility to microbial degradation. europa.eu QSAR models for biodegradation predict whether a chemical is likely to be readily broken down by microorganisms. For long-chain chloroalkanes, key molecular descriptors influencing biodegradability include carbon chain length and the degree and position of chlorination. canada.caresearchgate.net Generally, longer carbon chains and higher degrees of chlorination lead to lower rates of biodegradation, suggesting that this compound would be predicted to be persistent. researchgate.net

Bioaccumulation: This refers to the accumulation of a chemical in living organisms to concentrations higher than in the surrounding environment. It is a key concern for persistent, lipophilic (fat-soluble) compounds. The potential for bioaccumulation is often estimated by predicting the Bioconcentration Factor (BCF). nih.gov QSAR models for BCF typically rely heavily on the octanol-water partition coefficient (Log Kₒw) as the primary descriptor. researchgate.netsfu.ca A high Log Kₒw value indicates a high affinity for fatty tissues, leading to a high predicted BCF.

Table 4: Principles of Environmental QSAR Models for this compound

| Predicted Property | QSAR Model Input (Descriptors) | Predicted Outcome for this compound |

| Ready Biodegradability | Molecular weight, carbon chain length, number of halogen atoms, specific structural fragments. | Predicted to be not readily biodegradable due to its very long alkyl chain. nih.gov |

| Bioconcentration Factor (BCF) | Octanol-water partition coefficient (Log Kₒw), molecular size. | Predicted to have a high potential for bioaccumulation due to its extreme hydrophobicity. sfu.capops.int |

The n-octanol-water partition coefficient (Kₒw) is a measure of a chemical's hydrophobicity, or its preference for a nonpolar organic solvent (n-octanol) versus a polar solvent (water). chemsafetypro.com It is expressed as a logarithm (Log Kₒw) and is one of the most important parameters for predicting the environmental distribution of a chemical. chemsafetypro.comlibretexts.org A high Log Kₒw suggests a tendency to partition from water into soil, sediment, and biota. chemsafetypro.com

Due to the experimental difficulty of measuring Log Kₒw for extremely hydrophobic substances, computational prediction methods are widely used. The most common are atom/fragment contribution methods, such as the KOWWIN™ program within the EPI Suite™, which estimate Log Kₒw by summing the contributions of a molecule's individual atoms and structural fragments. ecetoc.org

For this compound, the very long lipophilic alkyl chain is the dominant feature. The predicted Log Kₒw would be extremely high. However, it is crucial to note that such high values often represent an extrapolation beyond the validated range of the underlying QSAR models, which are trained on chemicals with more moderate Log Kₒw values. pops.intservice.gov.uk Therefore, while the prediction indicates extreme hydrophobicity, the exact numerical value carries significant uncertainty.

Table 5: Estimated Log Kₒw Values for 1-Chloroalkanes

| Compound | Molecular Formula | Estimated Log Kₒw (using KOWWIN™ v1.68) |

| 1-Chlorodecane (B1663957) | C₁₀H₂₁Cl | 5.63 |

| 1-Chloropentadecane | C₁₅H₃₁Cl | 8.13 |

| 1-Chloroeicosane | C₂₀H₄₁Cl | 10.64 |

| 1-Chloropentacosane | C₂₅H₅₁Cl | 13.14 |

| This compound | C₃₀H₆₁Cl | ~15.65 (Extrapolated) |

Environmental Occurrence, Fate, and Ecological Implications of 1 Chlorotriacontane

Natural Occurrence and Biosynthesis in Biota

While many chlorinated hydrocarbons in the environment are of anthropogenic origin, a significant number are produced through natural processes by a wide range of organisms. stanford.edu Long-chain chloroalkanes, such as 1-Chlorotriacontane, have been identified as constituents of certain plant tissues.

Long-chain (greater than C15) 1-chloro-n-alkanes have been identified in the epicuticular waxes of halophytes, which are plants adapted to saline conditions. researchgate.net Specifically, research on members of the Chenopodiaceae family (goosefoot family) has confirmed the presence of a homologous series of C28, C30, and C32 1-chloroalkanes. researchgate.net The identification of this compound was verified through methods such as gas chromatography-mass spectrometry (GC-MS), where its mass spectrum and retention time were compared against a synthesized standard. researchgate.net The epicuticular wax layer of plants serves as a protective barrier against environmental stressors, and the inclusion of compounds like this compound may be related to the specific adaptive strategies of these salt-tolerant plants. nih.gov

The precise enzymatic pathways leading to the formation of this compound in plants have not been fully elucidated. However, based on the general understanding of biohalogenation, a plausible hypothesis can be formulated. Natural chlorination is typically catalyzed by halogenase enzymes, which utilize a source of inorganic chloride from the environment. stanford.eduyoutube.com

It is hypothesized that a long-chain hydrocarbon precursor, such as triacontane (B166396) or a related fatty acid, undergoes enzymatic chlorination. This reaction would likely involve a haloperoxidase enzyme that oxidizes chloride ions (Cl⁻) to an electrophilic chlorine species, which then reacts with the organic substrate. The formation of stable chlorinated hydrocarbons, including those with aliphatic groups, has been observed to occur during the humification and transformation of plant material, suggesting that such processes are a part of the natural chlorine cycle. nih.gov The specificity of the chlorination at the terminal (C1) position suggests a highly regulated enzymatic process.

Environmental Distribution and Transport Mechanisms

Once introduced into the environment, either through the decomposition of plant matter or other release mechanisms, the physicochemical properties of this compound govern its distribution and transport. As a long-chain chlorinated paraffin (B1166041) (LCCP), it is characterized by low volatility and high hydrophobicity.

Due to its non-polar nature and low aqueous solubility, this compound is expected to strongly adsorb to solid environmental matrices. The primary mechanism for this is partitioning into the organic carbon fraction of soils and sediments. Several factors influence the extent of adsorption for hydrophobic organic compounds.

Factors Influencing the Adsorption of this compound

| Factor | Influence on Adsorption | Rationale |

|---|---|---|

| Soil Organic Matter (SOM) | High | As a hydrophobic compound, this compound preferentially partitions from water into the organic phase of the soil. Higher SOM content provides more binding sites. |

| Clay Content | Moderate | Clay minerals can contribute to adsorption, although the affinity is generally lower than for organic matter. |

| Soil pH | Low | As a neutral, non-ionizable molecule, the adsorption of this compound is not expected to be significantly influenced by pH changes within typical environmental ranges. researchgate.net |

| Temperature | Low (Inverse) | Adsorption is typically an exothermic process; therefore, an increase in temperature may slightly decrease the extent of adsorption. researchgate.net |

The strength of this adsorption is often described by the Freundlich isotherm, which relates the concentration of the compound in the solid phase to its concentration in the aqueous phase. mdpi.com This strong binding limits its mobility in soil and reduces its bioavailability, but also contributes to its persistence in these compartments.

Chlorinated paraffins as a class are recognized for their persistence and potential for long-range environmental transport. researchgate.netnih.gov While short- and medium-chain chlorinated paraffins can undergo semi-volatile transport, the mechanism for LCCPs like this compound is different. Due to their very low vapor pressure, they are not expected to be transported significant distances in the gas phase.

Instead, the dominant pathway for long-range atmospheric transport is through adsorption onto airborne particulate matter. researchgate.net These particles can be carried by winds over vast distances, leading to the deposition of these compounds in remote ecosystems, far from their original source. unbc.ca This process has been documented for other persistent organic pollutants (POPs) and is the likely mechanism by which naturally produced long-chain chloroalkanes could be globally distributed. envirocomp.com

Environmental Degradation and Transformation Pathways

The environmental persistence of this compound is a key aspect of its fate. As with other LCCPs, it is not expected to be readily or inherently biodegradable. service.gov.uk Any degradation that does occur is likely to be a slow process, contributing to its persistence in the environment.

Potential degradation can occur through both biological and abiotic pathways.

Potential Environmental Degradation and Transformation Pathways

| Pathway | Description | Potential Products |

|---|---|---|

| Biodegradation | Microbial metabolism may occur, although slowly. Documented pathways for related compounds include dechlorination (removal of the chlorine atom), hydroxylation, and cleavage of the carbon chain. nih.govguidechem.com | Shorter-chain alkanes, alcohols, and potentially other chlorinated paraffins. researchgate.netguidechem.com |

| Photodegradation | While direct photolysis in water is unlikely due to low water solubility, degradation may occur on soil or particle surfaces when exposed to sunlight. | Information is limited, but could involve dechlorination or oxidation. researchgate.net |

| Thermal Transformation | Under high-temperature conditions, such as in industrial processes or fires, chlorinated paraffins can undergo dehydrochlorination (elimination of HCl). ethz.ch | Triacontene and other chlorinated olefins. ethz.ch |

It is noteworthy that some transformation processes for LCCPs can lead to the formation of smaller, potentially more toxic compounds. For instance, there is evidence that LCCPs can be transformed into short-chain chlorinated paraffins (SCCPs) through environmental degradation processes. researchgate.net

Biodegradation Studies: Microbial Dechlorination and Factors Influencing Rates (e.g., Chain Length, Chlorination Degree)

The biodegradation of long-chain chlorinated alkanes like this compound is a critical process governing their environmental persistence. Microbial action, particularly dechlorination, is a primary pathway for their breakdown. mdpi.com Studies have shown that various microorganisms can degrade chlorinated alkanes, though the rates and extent of this degradation are influenced by several key factors. publications.gc.ca

Under oxic (oxygen-present) conditions, bacteria such as Pseudomonas sp. and Rhodococcus sp. have demonstrated the ability to dehalogenate chlorinated alkanes. nih.govnih.gov The primary mechanism often involves an oxygenolytic dehalogenase, where an oxygen atom is incorporated into the molecule, leading to the removal of a chlorine atom. nih.gov Dechlorination is a major reaction pathway in the biological metabolism of these compounds. epa.gov

The rate and effectiveness of microbial degradation are not uniform across all chlorinated alkanes and are significantly influenced by the compound's specific molecular structure. Key influencing factors include:

Chain Length: Generally, microbial degradation proceeds more rapidly for chlorinated alkanes with shorter carbon chains. publications.gc.ca Long-chain compounds like this compound are typically more resistant to biodegradation than short-chain (SCCP) or medium-chain (MCCP) congeners.

Chlorination Degree: The number of chlorine atoms on the alkane chain is inversely related to the rate of biodegradation. Higher degrees of chlorination tend to inhibit microbial action. mdpi.compublications.gc.ca A chlorination level not exceeding 50% has been associated with faster and more extensive degradation. publications.gc.ca

Chlorine Position: The location of the chlorine atoms on the carbon chain has a dramatic impact on degradation. The greatest dehalogenation yields are associated with terminally chlorinated alkanes, such as this compound. nih.gov Compounds with chlorine atoms at the beginning (alpha) or at both ends (alpha, omega) of the chain show similar, favorable degradation results. nih.gov Conversely, vicinal chlorination (chlorine atoms on adjacent carbons) has the most significant negative impact on degradation. nih.gov

Table 1: Factors Influencing Microbial Biodegradation of Long-Chain Chlorinated Alkanes This interactive table summarizes key molecular factors that affect the rate and extent of biodegradation.

| Factor | Influence on Biodegradation Rate | Explanation |

|---|---|---|

| Carbon Chain Length | Decreases with increasing length | Longer chains are generally more recalcitrant and less bioavailable to microorganisms. publications.gc.ca |

| Degree of Chlorination | Decreases with increasing chlorination | High chlorine content can inhibit enzymatic activity and reduce the compound's susceptibility to microbial attack. mdpi.compublications.gc.ca |

| Position of Chlorine Atoms | Terminal positions are most favorable | Compounds with chlorine at the end of the chain (e.g., this compound) show the highest dehalogenation yields. nih.gov |

| Vicinal Chlorination | Strongly inhibits degradation | Chlorine atoms on adjacent carbons present a significant barrier to microbial enzymatic processes. nih.gov |

Abiotic Degradation Mechanisms

In addition to biological processes, this compound can undergo abiotic degradation, which involves non-biological transformation pathways. While generally slower than microbial degradation, abiotic processes can contribute to the compound's ultimate fate in the environment. nih.gov LCCAs are generally considered to be chemically stable and resistant to abiotic degradation mechanisms like hydrolysis because they lack functional groups susceptible to this reaction. publications.gc.caservice.gov.uk

Key abiotic degradation mechanisms include:

Photodegradation: Chlorinated alkanes can undergo photolysis, or degradation by light. While direct photolysis may be slow, the process can be enhanced by photosensitizers in the environment. guidechem.com This process can break down the compound, with potential end products including carbon dioxide (CO2), water (H2O), and hydrochloric acid (HCl). guidechem.com

Thermal Decomposition: At high temperatures, such as those encountered during waste incineration, chlorinated alkanes can decompose. However, this process carries the risk of generating more persistent and toxic byproducts, including chlorinated aromatic hydrocarbons like polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs). epa.govguidechem.com

Abiotic dechlorination can also occur through mechanisms such as hydrolysis and dehydrochlorination, although these are often slow processes for LCCAs in natural waters. core.ac.uknih.gov

Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Food Webs

Long-chain chlorinated alkanes, including this compound, possess physicochemical properties that indicate a high potential for bioaccumulation. nih.gov Their high lipophilicity, characterized by high octanol-water partition coefficient (log Kow) values, means they readily partition from water into the fatty tissues of living organisms. acs.org The lipid content of an organism's tissues is a primary determinant of the accumulation burden of these compounds. nih.gov

Evidence of bioaccumulation is widespread, with LCCAs being detected in various wildlife, including marine organisms in remote Arctic regions. acs.org This indicates that these compounds are subject to long-range environmental transport and can accumulate in biota far from their original sources. acs.org

The potential for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is more complex.

Aquatic Food Webs: Studies have yielded varied results. While some chlorinated paraffin congeners show the potential to biomagnify, research has also observed biodilution for LCCAs in certain aquatic food webs. acs.org For example, one study found biomagnification for SCCPs and MCCPs but biodilution for LCCPs between snails and mussels. acs.org

Terrestrial Food Webs: The biomagnification potential of chlorinated alkanes can differ between aquatic and terrestrial environments. One study noted that while SCCPs had a higher biomagnification potential in terrestrial organisms than in aquatic ones, the behavior of LCCPs can vary significantly depending on the specific food web structure and the metabolic capabilities of the organisms involved. nih.gov

Despite widespread uptake in organisms, some reports have historically suggested a lack of clear evidence for LCCA biomagnification across entire food chains. publications.gc.ca However, more recent findings confirm that LCCPs are present and accumulating in biota, with concentrations of LCCPs surpassing other chlorinated paraffin classes in the muscle tissue of a killer whale in one instance. acs.org

Table 2: Research Findings on Bioaccumulation of Long-Chain Chlorinated Alkanes (LCCAs) This interactive table presents selected findings on the detection and accumulation of LCCAs in various organisms.

| Organism/Environment | Finding | Implication |

|---|---|---|

| Arctic Marine Wildlife | LCCAs up to C29 were detected in wildlife from Greenland and Iceland. acs.org | Demonstrates long-range transport and bioaccumulation in remote ecosystems. |

| Deep-Sea Benthic Biota | High bioaccumulation of LCCPs was observed, with bioaccumulation factors (BAFs) at similar levels to SCCPs and MCCPs. acs.org | Indicates significant accumulation potential even in deep-sea environments. |

| Killer Whale (Sweden) | LCCPs predominated over other chlorinated paraffins in muscle tissue, accounting for 52% of the total. acs.org | Highlights species-specific and tissue-specific accumulation, with potential for high concentrations in top predators. |

| Great Lakes Food Web | Log bioaccumulation factors for lake trout ranged from 4.1 to 7.0 for SCCPs and 6.3 to 6.8 for MCCPs. researchgate.net | While not specific to LCCPs, this shows the high bioaccumulation potential of chlorinated alkanes in freshwater ecosystems. |

Ecological Risk Assessment Frameworks for Long-Chain Chlorinated Alkanes

The ecological risk assessment for LCCAs like this compound is a complex undertaking due to the vast number of individual compounds and mixtures that fall under this category. service.gov.uk Regulatory bodies such as the UK Environment Agency and Canadian authorities have developed frameworks to evaluate the potential environmental dangers posed by these substances. service.gov.ukcanada.ca

A common approach follows the methodology outlined in the EU Technical Guidance Document for risk assessment. service.gov.uk This framework involves several key steps:

Substance Grouping: Due to the complexity of LCCA mixtures, they are often subdivided into groups based on properties like carbon chain length (e.g., C18-20, C>20) and physical state (liquid or solid). This allows for a more manageable and meaningful assessment of exposure and environmental behavior. service.gov.uk

Hazard Assessment: This step evaluates the substance's intrinsic properties. For LCCAs, this involves assessing their persistence (P), bioaccumulation (B), and toxicity (T). Available data suggest that LCCAs are likely to be persistent or very persistent (vP) in the environment. service.gov.uk They are also considered to be bioaccumulative. industrialchemicals.gov.au

Exposure Assessment: Environmental concentrations are estimated based on production volumes, use patterns, and release scenarios. This often involves using environmental fate and transport models like the European Union System for the Evaluation of Substances (EUSES). canada.ca

Risk Characterization: The predicted environmental concentrations (PECs) are compared to the predicted no-effect concentrations (PNECs) for relevant environmental compartments (water, sediment, soil) and organisms. This ratio (PEC/PNEC) determines if there is a potential risk. Assessments have concluded that LCCAs may be released at levels that present an unreasonable risk to aquatic organisms. industrialchemicals.gov.au

Based on these assessments, chlorinated paraffins up to C20 have been identified as persistent, bioaccumulative, and potentially harmful to the environment by regulatory agencies. industrialchemicals.gov.aucanada.ca

Table 3: Components of an Ecological Risk Assessment Framework for LCCAs This interactive table outlines the primary stages involved in assessing the environmental risk of long-chain chlorinated alkanes.

| Assessment Stage | Objective | Key Activities |

|---|---|---|

| 1. Hazard Identification | To identify the intrinsic hazardous properties of the substance. | Grouping LCCAs by chain length and physical state; Evaluating data on persistence, bioaccumulation, and toxicity (PBT assessment). service.gov.uk |

| 2. Exposure Assessment | To estimate the concentrations of the substance in various environmental compartments. | Analyzing production and use data; Modeling environmental release, fate, and transport (e.g., using EUSES). canada.ca |

| 3. Effects Assessment | To determine the concentration below which adverse effects on ecosystems are not expected to occur. | Reviewing ecotoxicity studies on aquatic and terrestrial organisms to derive a Predicted No-Effect Concentration (PNEC). |

| 4. Risk Characterization | To integrate exposure and effects data to estimate the likelihood of adverse effects. | Calculating the ratio of Predicted Environmental Concentration (PEC) to PNEC; Concluding on the level of risk. service.gov.ukindustrialchemicals.gov.au |

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes for 1-Chlorotriacontane

The traditional synthesis of chloroalkanes often involves radical chlorination of n-alkanes using methods that can have significant environmental drawbacks, such as the use of harsh reagents like thionyl chloride. dtic.milchemtube3d.com A prominent future research direction is the development of more environmentally friendly, or "greener," synthetic routes for this compound. This includes exploring one-pot synthesis methods and the use of biocatalysts or plant-based extracts as reducing and capping agents. nih.govnih.gov The goal is to create processes that are not only efficient but also minimize waste and utilize renewable resources. researchgate.net

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in both the synthesis and degradation of this compound is crucial. Future investigations will likely employ a combination of advanced experimental techniques and computational modeling. acs.org For instance, studying the free radical substitution reactions that form haloalkanes can be enhanced with computational models to predict reaction pathways and product distributions. chemtube3d.com This dual approach will provide a more comprehensive picture of the molecule's behavior at a sub-atomic level, aiding in the design of more efficient synthetic and remediation strategies.

Novel Analytical Methodologies for Trace Detection in Complex Environmental Matrices

Detecting and quantifying long-chain chloroalkanes like this compound in complex environmental samples such as soil, water, and biological tissues presents a significant analytical challenge. pops.int Future research will focus on developing more sensitive and specific analytical methods. Innovations in gas chromatography-mass spectrometry (GC-MS) and the development of new reference standards are critical for improving the accuracy of these measurements. lcms.czresearchgate.net The ability to detect trace amounts of this compound is essential for accurately assessing its environmental distribution and impact.

Elucidation of Specific Biosynthetic Pathways for Naturally Occurring Long-Chain Chloroalkanes

Naturally occurring long-chain chloroalkanes have been identified in the leaf waxes of certain plants, particularly halophytes. researchgate.net However, the specific biosynthetic pathways that lead to the formation of compounds like this compound in these organisms remain largely unknown. researchgate.net Future research will aim to unravel these biological processes. This could involve studying the enzymes and genes responsible for the chlorination of long-chain alkanes in plants. Understanding these natural pathways could offer insights for developing novel bioremediation techniques or even bio-inspired synthetic methods. While the biosynthesis of long-chain alkyl diols and alkenols has been investigated in some microalgae, the direct enzymatic chlorination of long-chain alkanes is a frontier of research. nih.gov

Comprehensive Environmental Impact Assessments of Anthropogenic vs. Biogenic Sources

Differentiating between the environmental impacts of naturally produced (biogenic) and industrially produced (anthropogenic) this compound is a key area for future research. Long-chain alkanes in the atmosphere can originate from both sources, with plant waxes being a significant biogenic contributor and fossil fuels a major anthropogenic one. researchgate.net It is important to develop methods to distinguish between these sources in environmental samples. unam.mx This will allow for more accurate risk assessments and the development of targeted strategies to mitigate any negative environmental effects. Such assessments will need to consider the widespread presence of long-chain chlorinated paraffins in various environmental compartments and their potential for bioaccumulation. researchgate.netwww.gov.uk

Design of Remediation Strategies for Long-Chain Chloroalkane Contamination

Given the persistence of some chlorinated compounds in the environment, developing effective remediation strategies for long-chain chloroalkane contamination is a priority. Bioremediation, which uses microorganisms to break down contaminants, is a promising approach. lcreclaim.com Research has shown that some bacteria can utilize long-chain chloroalkanes as a carbon source. microbiologyresearch.orgpsu.edumicrobiologyresearch.org Future work will focus on identifying and engineering more efficient microbial strains for the degradation of compounds like this compound. researchgate.netepa.gov This includes exploring both anaerobic and aerobic degradation pathways and the potential for co-metabolism, where the microbes break down the contaminant while feeding on another substrate. serdp-estcp.milusgs.govnih.gov

Q & A

Basic: What are the established methodologies for synthesizing and characterizing 1-Chlorotriacontane?

Answer:

The synthesis of this compound typically involves the halogenation of triacontane (C₃₀H₆₂) using chlorine gas or a chlorinating agent (e.g., SOCl₂) under controlled conditions. Key steps include:

- Purification : Recrystallization from nonpolar solvents (e.g., hexane) or column chromatography to isolate the product .

- Characterization :

- NMR Spectroscopy : Confirm the presence of the chlorine substituent via chemical shifts in ¹H (δ ~3.5 ppm for CH₂Cl) and ¹³C NMR (δ ~45 ppm for C-Cl) .

- Mass Spectrometry (GC-MS) : Verify molecular weight (MW = 500.5 g/mol) and fragmentation patterns .

- Elemental Analysis : Validate %C, %H, and %Cl composition .

Reference Standards : Always compare with literature spectra and include purity thresholds (>95%) in reporting .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:

Reproducibility requires:

- Detailed Protocols : Document reaction parameters (temperature, solvent ratios, stirring time) and equipment specifications (e.g., Schlenk line for inert conditions) .

- Batch Validation : Replicate syntheses in triplicate, reporting yield ranges and statistical deviations .

- Cross-Lab Verification : Share protocols with collaborators for independent validation, addressing discrepancies in ambient conditions (e.g., humidity) .

Advanced: What advanced techniques are used to study the thermodynamic properties of this compound?

Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions. For this compound, expect a high melting point (~80–85°C) due to long alkyl chains .

- Solubility Studies : Use Hansen solubility parameters to predict compatibility with solvents; low solubility in polar solvents (e.g., water) is typical .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures >200°C indicate robustness in high-temperature applications .

Data Interpretation : Correlate results with computational models (e.g., molecular dynamics simulations) to predict bulk behavior .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., melting points) for this compound?

Answer:

Contradictions often arise from:

- Impurity Levels : Validate purity via HPLC or GC-MS before experimentation .

- Methodological Variability : Standardize DSC heating rates (e.g., 10°C/min) across studies .

- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to instrumental calibration errors .

Resolution : Publish raw data and calibration curves in supplementary materials to enable cross-study validation .

Advanced: What strategies are recommended for studying this compound’s interactions in lipid bilayer systems?

Answer:

- Model Membranes : Use Langmuir-Blodgett troughs to form monolayers, varying lipid composition (e.g., DPPC vs. cholesterol mixtures) .

- Spectroscopic Probes : Employ fluorescence anisotropy or FTIR to monitor alkyl chain ordering and Cl⁻ insertion depth .

- Control Experiments : Compare with non-chlorinated analogs (e.g., triacontane) to isolate chlorine’s effects .

Data Synthesis : Integrate results with molecular docking simulations to predict bilayer permeability .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage Conditions : Keep under argon at −20°C in amber vials to prevent oxidation .

- Handling : Use glass syringes for transfers; avoid plastics prone to leaching .

- Stability Testing : Conduct periodic NMR checks (e.g., every 6 months) to detect decomposition .

Advanced: How can researchers design experiments to investigate this compound’s role in self-assembled monolayers (SAMs)?

Answer:

- Substrate Preparation : Use gold or silicon wafers functionalized with adhesion promoters (e.g., thiols) .

- AFM/STM Imaging : Resolve monolayer topography and defect density .

- Contact Angle Measurements : Quantify hydrophobicity changes post-SAM formation .

- Comparative Studies : Vary chain length (C30 vs. C18) to assess chlorine’s impact on packing efficiency .

Basic: What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Answer:

- Challenge : Low volatility complicates GC analysis.

- Solutions :

- Derivatize impurities (e.g., silylation) for GC-MS detection .

- Use high-resolution LC-MS with APCI ionization for direct analysis .

- Report limits of detection (LOD) and quantification (LOQ) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。